molecular formula C10H8N4O B14082766 Propanedinitrile, ((2-methoxyphenyl)hydrazono)- CAS No. 1208-10-2

Propanedinitrile, ((2-methoxyphenyl)hydrazono)-

Cat. No.: B14082766
CAS No.: 1208-10-2
M. Wt: 200.20 g/mol
InChI Key: JCUXZOWDFITKAT-UHFFFAOYSA-N
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Description

Propanedinitrile, ((2-methoxyphenyl)hydrazono)- is an organic compound with the molecular formula C10H8N4O and a molecular weight of 200.1967 It is characterized by the presence of a hydrazono group attached to a 2-methoxyphenyl ring, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((2-methoxyphenyl)hydrazono)- typically involves the reaction of 2-methoxyphenylhydrazine with malononitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((2-methoxyphenyl)hydrazono)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazono compounds .

Scientific Research Applications

Propanedinitrile, ((2-methoxyphenyl)hydrazono)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanedinitrile, ((2-methoxyphenyl)hydrazono)- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can trigger various cellular responses, including apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, ((2-methoxyphenyl)hydrazono)- is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications .

Properties

CAS No.

1208-10-2

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-[(2-methoxyphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C10H8N4O/c1-15-10-5-3-2-4-9(10)14-13-8(6-11)7-12/h2-5,14H,1H3

InChI Key

JCUXZOWDFITKAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NN=C(C#N)C#N

Origin of Product

United States

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